2'-Deoxycytidine 3'-monophosphate ammonium salt
CAS No.: 102783-50-6
VCID: VC0008345
Molecular Formula: C9H17N4O7P
Molecular Weight: 324.23 g/mol
* For research use only. Not for human or veterinary use.

Description | 2'-Deoxycytidine 3'-monophosphate ammonium salt, also known as 3'-dCMP, is a nucleotide-like compound with extensive use in scientific research, especially in DNA sequencing and synthesis. It serves as an essential ingredient for various phosphatases and kinases. Researchers also use this compound as a model molecule to elucidate the mechanisms of DNA strand breakage in its early stages and to study nucleic acid base modifications through adduct formation . It is a derivative of deoxycytidine and plays a crucial role in cellular metabolism, particularly in DNA synthesis and repair. This compound interacts with DNA by integrating into the DNA strand during replication, potentially inducing DNA strand breakage. The synthesis of 2'-Deoxycytidine 3'-monophosphate ammonium salt typically involves the phosphorylation of 2'-deoxycytidine under controlled conditions to ensure the selective formation of the 3'-monophosphate derivative, with the ammonium salt form obtained by neutralizing the free acid with ammonium hydroxide. It undergoes chemical reactions, including oxidation, reduction, and substitution, using reagents like hydrogen peroxide, sodium borohydride, and hydroxide ions. Other similar compounds include 2'-Deoxyguanosine 3'-monophosphate, 2'-Deoxyadenosine 3'-monophosphate, and 2'-Deoxythymidine 3'-monophosphate. However, 2'-Deoxycytidine 3'-monophosphate ammonium salt is unique because of its specific role in DNA strand breakage and nucleic acid base modifications. |
---|---|
CAS No. | 102783-50-6 |
Product Name | 2'-Deoxycytidine 3'-monophosphate ammonium salt |
Molecular Formula | C9H17N4O7P |
Molecular Weight | 324.23 g/mol |
IUPAC Name | [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane |
Standard InChI | InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3 |
Standard InChIKey | VCTPYSBTEURORB-UHFFFAOYSA-N |
SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N |
Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N |
PubChem Compound | 16219267 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume